molecular formula C8H10BNO3 B107187 4-(N-Methylaminocarbonyl)phenylboronic acid CAS No. 121177-82-0

4-(N-Methylaminocarbonyl)phenylboronic acid

Cat. No.: B107187
CAS No.: 121177-82-0
M. Wt: 178.98 g/mol
InChI Key: UWKSYZHFTGONHY-UHFFFAOYSA-N
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Description

4-(N-Methylaminocarbonyl)phenylboronic acid: is an organoboron compound with the molecular formula C₈H₁₀BNO₃ and a molecular weight of 178.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylaminocarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Safety and Hazards

4-(N-Methylaminocarbonyl)phenylboronic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. If the substance comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

Mechanism of Action

Target of Action

The primary target of 4-(N-Methylaminocarbonyl)phenylboronic acid is the epoxide hydrolase virulence factor from Pseudomonas aeruginosa and HIV-1 maturation . Epoxide hydrolase is an enzyme that plays a crucial role in the detoxification of epoxide compounds. HIV-1 maturation is a process that is essential for the production of infectious HIV-1 particles.

Mode of Action

This compound interacts with its targets by acting as an inhibitor . It binds to the active sites of the epoxide hydrolase enzyme and HIV-1 maturation process, preventing them from functioning normally. This results in the disruption of the detoxification of epoxide compounds and the production of infectious HIV-1 particles.

Result of Action

The molecular and cellular effects of the action of this compound include the disruption of the detoxification of epoxide compounds and the inhibition of the production of infectious HIV-1 particles . This can potentially lead to the accumulation of toxic epoxide compounds and a decrease in the spread of HIV-1.

Properties

IUPAC Name

[4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKSYZHFTGONHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378525
Record name 4-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121177-82-0
Record name 4-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylcarbamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the presented synthesis method for 4-(N-Methylaminocarbonyl)phenylboronic acid?

A1: The presented method utilizes a one-step ammoniation reaction between a monomethylamine aqueous solution and either 4-ethoxycarbonylphenylboronic acid or 4-(methoxycarbonyl)phenylboronic acid to produce this compound []. This method is highlighted for its mild conditions, operational simplicity, purification ease, high yield, and cost-effectiveness, making it suitable for industrial-scale production [].

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